![molecular formula C13H16N4O3S2 B5288253 (1-METHYL-1H-PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5288253.png)
(1-METHYL-1H-PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE
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Overview
Description
(1-METHYL-1H-PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound with a molecular formula of C13H16N4O3S2 and an average mass of 340.421 Da . This compound features a pyrazole ring, a piperazine ring, and a thienylsulfonyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-METHYL-1H-PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones, followed by methylation . The piperazine ring is then introduced through a nucleophilic substitution reaction with the appropriate sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(1-METHYL-1H-PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The thienylsulfonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyrazole ring can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienylsulfonyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
Chemistry
In chemistry, (1-METHYL-1H-PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (1-METHYL-1H-PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity, while the piperazine ring can interact with receptors, modulating their function . The thienylsulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
- (2,6-dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
Compared to similar compounds, (1-METHYL-1H-PYRAZOL-5-YL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and piperazine rings, along with the thienylsulfonyl group, allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S2/c1-15-11(4-5-14-15)13(18)16-6-8-17(9-7-16)22(19,20)12-3-2-10-21-12/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLQDAHDRSXTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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